molecular formula C7H10F3N3O B12633976 1,5-dimethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine CAS No. 1245823-40-8

1,5-dimethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine

Cat. No.: B12633976
CAS No.: 1245823-40-8
M. Wt: 209.17 g/mol
InChI Key: IENMWGAOPDDHQC-UHFFFAOYSA-N
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Description

1,5-dimethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two methyl groups, a trifluoroethoxy group, and an amine group attached to the pyrazole ring. The trifluoroethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using trifluoroethanol and an appropriate leaving group, such as a halide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethoxy group or the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or alcohols under appropriate reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

1,5-dimethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved may vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.

    1,5-dimethyl-3-(2,2,2-trifluoroethoxy)-1H-1,2,4-triazole: Contains a triazole ring instead of a pyrazole ring.

Uniqueness

1,5-dimethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1245823-40-8

Molecular Formula

C7H10F3N3O

Molecular Weight

209.17 g/mol

IUPAC Name

1,5-dimethyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-amine

InChI

InChI=1S/C7H10F3N3O/c1-4-5(11)6(12-13(4)2)14-3-7(8,9)10/h3,11H2,1-2H3

InChI Key

IENMWGAOPDDHQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)OCC(F)(F)F)N

Origin of Product

United States

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